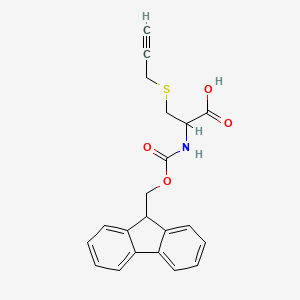

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of a propargylsulfanyl group adds unique reactivity, making it a valuable building block in the synthesis of complex peptides and proteins.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (R)-Fmoc-2-Amino-3-propargylsulfanyl-propionsäure umfasst in der Regel mehrere Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einer geeigneten Aminosäurevorstufe.

Schutz: Die Aminogruppe wird mit der Fmoc-Gruppe geschützt. Dies wird durch Reaktion der Aminosäure mit Fluorenylmethyloxycarbonylchlorid in Gegenwart einer Base wie Natriumcarbonat erreicht.

Propargylierung: Die Einführung der Propargylsulfanyl-Gruppe erfolgt durch nucleophile Substitutionsreaktionen. Dazu wird die geschützte Aminosäure mit Propargylbromid in Gegenwart einer Base wie Kaliumcarbonat umgesetzt.

Reinigung: Das Endprodukt wird mittels Techniken wie Säulenchromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von (R)-Fmoc-2-Amino-3-propargylsulfanyl-propionsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Synthese zu rationalisieren und die Konsistenz zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Propargylsulfanyl-Gruppe kann Oxidationsreaktionen eingehen, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Fmoc-Schutzgruppe zu entfernen, typischerweise unter Verwendung von Piperidin in einem Lösungsmittel wie Dimethylformamid.

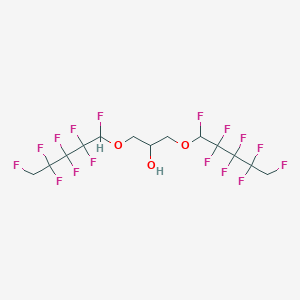

Substitution: Die Propargylgruppe kann an Click-Chemie-Reaktionen teilnehmen, wie z. B. der Azid-Alkin-Cycloaddition, um Triazole zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Piperidin in Dimethylformamid.

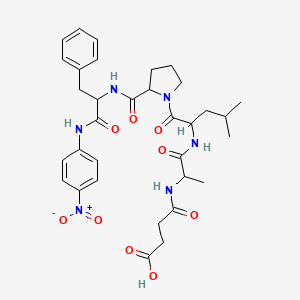

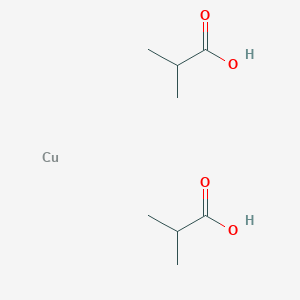

Substitution: Kupfer(I)-Katalysatoren für Click-Chemie-Reaktionen.

Hauptprodukte:

Sulfoxide und Sulfone: aus der Oxidation.

Entschützte Aminosäuren: aus der Reduktion.

Triazole: aus Click-Chemie-Reaktionen.

Wissenschaftliche Forschungsanwendungen

(R)-Fmoc-2-Amino-3-propargylsulfanyl-propionsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer Peptide und Proteine verwendet.

Biologie: Erleichtert die Untersuchung von Protein-Protein-Wechselwirkungen und Enzymmechanismen.

Medizin: Spielt eine Rolle bei der Entwicklung peptidbasierter Therapeutika und Arzneimitteltransportsysteme.

Industrie: Wird bei der Produktion von spezialisierten Peptiden für Forschungs- und pharmazeutische Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (R)-Fmoc-2-Amino-3-propargylsulfanyl-propionsäure hängt hauptsächlich mit seiner Rolle in der Peptidsynthese zusammen. Die Fmoc-Gruppe schützt die Aminogruppe während Kupplungsreaktionen und verhindert so unerwünschte Nebenreaktionen. Die Propargylsulfanyl-Gruppe bietet einen Angriffspunkt für die weitere Funktionalisierung, wodurch die Einführung zusätzlicher chemischer Gruppen oder Markierungen ermöglicht wird. Diese Vielseitigkeit macht sie zu einem wertvollen Werkzeug bei der Synthese komplexer Peptide und Proteine.

Ähnliche Verbindungen:

Fmoc-geschützte Aminosäuren: Diese Verbindungen verfügen ebenfalls über die Fmoc-Schutzgruppe, jedoch fehlt die Propargylsulfanyl-Gruppe.

Propargylierte Aminosäuren: Diese Verbindungen haben eine Propargylgruppe, verfügen jedoch möglicherweise nicht über den Fmoc-Schutz.

Einzigartigkeit: (R)-Fmoc-2-Amino-3-propargylsulfanyl-propionsäure ist durch die Kombination der Fmoc-Schutzgruppe und der Propargylsulfanyl-Gruppe einzigartig.

Wirkmechanismus

The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The propargylsulfanyl group provides a handle for further functionalization, allowing for the introduction of additional chemical groups or labels. This versatility makes it a valuable tool in the synthesis of complex peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group but lack the propargylsulfanyl group.

Propargylated amino acids: These compounds have a propargyl group but may not have the Fmoc protection.

Uniqueness: ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the combination of the Fmoc protecting group and the propargylsulfanyl group

Eigenschaften

Molekularformel |

C21H19NO4S |

|---|---|

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |

InChI |

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |

InChI-Schlüssel |

OUPLWOYUYWTFRA-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one](/img/structure/B12319585.png)

![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)

![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)

![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)

![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)

![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)

![2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12319646.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12319647.png)